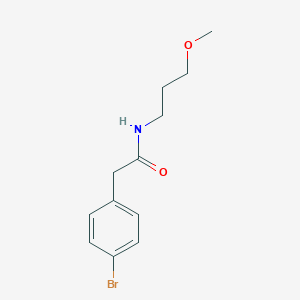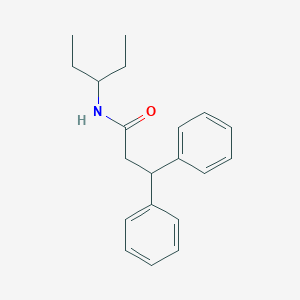
1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a thiourea derivative that has been synthesized using a variety of methods and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea in lab experiments is its high purity and stability. It has been synthesized using reliable methods, and its purity can be confirmed using various analytical techniques. Additionally, it has been found to exhibit promising biological activities, making it a potential candidate for therapeutic applications.
One limitation of using 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions for in vitro experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its biological activities.
Direcciones Futuras
There are several future directions for research on 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. It has been found to exhibit activity against various types of cancer cells, and further studies could explore its potential as a cancer treatment.
Another direction is to investigate its potential as an anti-inflammatory agent. It has been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. Further studies could explore its potential as a treatment for inflammatory conditions such as arthritis.
Finally, further studies could investigate the mechanism of action of 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea. Understanding its mechanism of action could provide insight into its biological activities and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea has been achieved using a variety of methods. One of the most common methods involves the reaction of 2-methoxybenzyl chloride with 1-(2,5-dimethylphenyl)thiourea in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-methoxybenzyl isothiocyanate with 1-(2,5-dimethylphenyl)hydrazine in the presence of a base. Both methods have been found to yield high purity products.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea has been found to exhibit promising biological activities, making it a potential candidate for therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been found to exhibit activity against various types of cancer cells, including breast, lung, and prostate cancer cells.
Propiedades
Nombre del producto |
1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea |
|---|---|
Fórmula molecular |
C17H20N2OS |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1-(2,5-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2OS/c1-12-8-9-13(2)15(10-12)19-17(21)18-11-14-6-4-5-7-16(14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Clave InChI |
FQOPSXOYNWGNQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC=CC=C2OC |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)

![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)








![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)
